molecular formula C7H13NO B13070792 2-(Oxolan-2-yl)cyclopropan-1-amine

2-(Oxolan-2-yl)cyclopropan-1-amine

Cat. No.: B13070792
M. Wt: 127.18 g/mol
InChI Key: NXTPBKOURBYXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxolan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₃NO It features a cyclopropane ring attached to an oxolane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of an oxolane derivative. One common method is the reaction of oxolane with a cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a Grignard reagent or a similar organometallic compound to introduce the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-(Oxolan-2-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropane and oxolane rings contribute to the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-2-yl)cyclopropan-1-amine: Similar structure but different positioning of the oxolane ring.

    rac-(1R,2R)-2-(Oxolan-2-yl)cyclopropan-1-amine: A racemic mixture with similar structural features.

Uniqueness

2-(Oxolan-2-yl)cyclopropan-1-amine is unique due to its specific arrangement of the cyclopropane and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(oxolan-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2

InChI Key

NXTPBKOURBYXFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.